molecular formula C39H72O8 B15129730 4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid

4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid

Cat. No.: B15129730
M. Wt: 669.0 g/mol
InChI Key: GNENAKXIVCYCIZ-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-3-succinylglycerol is a synthetic compound with the molecular formula C39H72O8 and a molecular weight of 668.98 g/mol . It is a derivative of glycerol, where two palmitic acid molecules are esterified at the 1 and 2 positions, and a succinic acid moiety is attached at the 3 position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through a multi-step process involving the esterification of glycerol with palmitic acid, followed by the introduction of the succinic acid moiety. The general steps are as follows:

Industrial Production Methods

Industrial production of 1,2-dipalmitoyl-3-succinylglycerol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-3-succinylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Glycerol, palmitic acid, and succinic acid.

    Oxidation: Succinic acid derivatives.

    Reduction: Alcohols and acids.

Scientific Research Applications

1,2-Dipalmitoyl-3-succinylglycerol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-dipalmitoyl-3-succinylglycerol involves its interaction with cell membranes and lipid metabolism pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also be metabolized by lipases, releasing palmitic acid and succinic acid, which can participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phospholipid with similar structural features but with a phosphocholine head group instead of succinic acid.

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with a phosphoethanolamine head group.

    1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but with oleic acid instead of palmitic acid.

Uniqueness

1,2-Dipalmitoyl-3-succinylglycerol is unique due to the presence of the succinic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other glycerol-based lipids and allows for specific interactions with biological membranes and metabolic pathways .

Properties

Molecular Formula

C39H72O8

Molecular Weight

669.0 g/mol

IUPAC Name

4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid

InChI

InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)

InChI Key

GNENAKXIVCYCIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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